2,4-Dimethoxyphenylmagnesium bromide
Overview
Description
2,4-Dimethoxyphenylmagnesium bromide: is an organometallic compound with the chemical formula (CH₃O)₂C₆H₃MgBr . It is a Grignard reagent, which is a class of compounds widely used in organic synthesis for forming carbon-carbon bonds. This compound is typically found as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dimethoxyphenylmagnesium bromide is usually synthesized by reacting 2,4-dimethoxybromobenzene with magnesium in the presence of an anhydrous solvent like THF. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The general reaction scheme is as follows:
2,4-Dimethoxybromobenzene+Magnesium→2,4-Dimethoxyphenylmagnesium bromide
Industrial Production Methods: In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with systems to maintain an inert atmosphere and control the temperature. The reaction mixture is often stirred for several hours to ensure complete conversion of the starting materials .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethoxyphenylmagnesium bromide primarily undergoes nucleophilic addition reactions, where it acts as a nucleophile and attacks electrophilic carbon atoms. Some common types of reactions include:
Addition to Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols.
Substitution Reactions: Can participate in halogen-metal exchange reactions.
Coupling Reactions: Used in the formation of carbon-carbon bonds in cross-coupling reactions.
Common Reagents and Conditions:
Carbonyl Compounds: Aldehydes, ketones, esters.
Solvents: Tetrahydrofuran (THF), diethyl ether.
Conditions: Inert atmosphere, low temperatures to control reactivity.
Major Products Formed:
Alcohols: From reactions with aldehydes and ketones.
Substituted Aromatics: From halogen-metal exchange reactions.
Scientific Research Applications
2,4-Dimethoxyphenylmagnesium bromide is extensively used in scientific research due to its versatility and reactivity. Some of its applications include:
Organic Synthesis: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Material Science: Employed in the preparation of polymers and advanced materials.
Medicinal Chemistry: Utilized in the development of new drug candidates through the formation of carbon-carbon bonds.
Biological Studies: Investigated for its potential interactions with biological molecules and pathways
Mechanism of Action
The mechanism of action of 2,4-dimethoxyphenylmagnesium bromide involves the nucleophilic attack of the magnesium-bound carbon on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The presence of the methoxy groups on the aromatic ring can influence the reactivity and selectivity of the compound in various reactions .
Comparison with Similar Compounds
- 3,4-Dimethoxyphenylmagnesium bromide
- 4-Benzyloxyphenylmagnesium bromide
- 3,5-Dimethylphenylmagnesium bromide
Uniqueness: 2,4-Dimethoxyphenylmagnesium bromide is unique due to the positioning of the methoxy groups on the aromatic ring, which can affect its electronic properties and reactivity. This makes it particularly useful in specific synthetic applications where other Grignard reagents may not be as effective .
Properties
IUPAC Name |
magnesium;1,3-dimethoxybenzene-6-ide;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9O2.BrH.Mg/c1-9-7-4-3-5-8(6-7)10-2;;/h3-4,6H,1-2H3;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSQHQVQBSQPJQ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=[C-]C=C1)OC.[Mg+2].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrMgO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2,4-Dimethoxyphenylmagnesium bromide in the synthesis of 4′,7-Di-O-methylisobayin?
A1: this compound acts as a nucleophile in the first step of the synthesis. It reacts with 2,3,4,6-Tetra-O-benzylglucopyranosyl chloride in tetrahydrofuran (THF) to primarily yield 2,3,4,6-Tetra-O-benzyl-1-(2,4-dimethoxyphenyl)-1-desoxy-β-D-glucopyranose []. This reaction forms the foundation for the subsequent steps leading to the final product, 4′,7-Di-O-methylisobayin.
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